molecular formula C11H12N2O3 B14887336 3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione

3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B14887336
M. Wt: 220.22 g/mol
InChI Key: RXYIMEBNQBWTNS-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione typically involves the condensation of 2-hydroxyacetophenone with 1-methylpiperazine-2,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The keto groups can be reduced to hydroxyl groups, leading to the formation of diols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of key signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-5-methylpiperazine-2,5-dione: Similar structure but with a different substitution pattern.

    3-(2-Hydroxyphenyl)-1-ethylpiperazine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

    3-(2-Hydroxyphenyl)-1-methylpiperazine-2,6-dione: Similar structure with the keto group at position 6 instead of 5.

Uniqueness

3-(2-Hydroxyphenyl)-1-methylpiperazine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C11H12N2O3/c1-13-6-9(15)12-10(11(13)16)7-4-2-3-5-8(7)14/h2-5,10,14H,6H2,1H3,(H,12,15)

InChI Key

RXYIMEBNQBWTNS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=CC=C2O

Origin of Product

United States

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